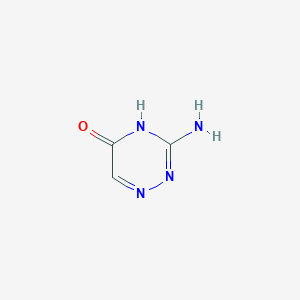

3-Amino-1,2,4-triazin-5(2H)-one

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Aminotriazinone is a heterocyclic compound with potential biological activity It’s known that the molecular design, synthesis, and optimization of lead compounds like aminotriazinone are crucial to the development of insecticides .

Mode of Action

It’s known that the compound interacts with its targets to exert its biological activity

Biochemical Pathways

Given its potential use as an insecticide , it can be inferred that the compound may affect pathways related to the nervous system of insects

Result of Action

Given its potential biological activity , it can be inferred that the compound may have significant effects at the molecular and cellular levels

Biochemische Analyse

Biochemical Properties

Aminotriazinone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in photosynthesis and RNA synthesis. For instance, aminotriazinone derivatives such as metribuzin and metamitron inhibit photosynthesis by targeting the photosystem II complex in plant cells . These interactions result in the inhibition of electron transport, leading to reduced photosynthetic activity. Additionally, aminotriazinone has been shown to inhibit RNA synthesis, which may contribute to its herbicidal action .

Cellular Effects

Aminotriazinone exerts various effects on different types of cells and cellular processes. In plant cells, aminotriazinone derivatives inhibit photosynthesis, leading to reduced growth and development . This inhibition is primarily due to the disruption of electron transport in the photosystem II complex. In addition to its effects on photosynthesis, aminotriazinone also impacts RNA synthesis, which can affect gene expression and cellular metabolism . These effects highlight the compound’s potential as a herbicide and its broader implications in cellular biology.

Molecular Mechanism

The molecular mechanism of aminotriazinone involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. Aminotriazinone binds to the photosystem II complex in plant cells, inhibiting electron transport and disrupting the photosynthetic process . This binding interaction is crucial for its herbicidal activity. Additionally, aminotriazinone inhibits RNA synthesis by interfering with the transcriptional machinery, leading to reduced gene expression and altered cellular metabolism . These molecular interactions underscore the compound’s potential as a biochemical tool and its broader applications in research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminotriazinone can vary over time, depending on its stability and degradation. Studies have shown that aminotriazinone derivatives remain stable under specific storage conditions, such as temperatures between 2-8°C . Prolonged exposure to light and higher temperatures can lead to degradation, reducing the compound’s efficacy. Long-term studies have also indicated that aminotriazinone can have lasting effects on cellular function, particularly in terms of photosynthetic inhibition and RNA synthesis disruption . These temporal effects highlight the importance of proper storage and handling of the compound in laboratory settings.

Dosage Effects in Animal Models

The effects of aminotriazinone can vary with different dosages in animal models. While specific studies on aminotriazinone’s dosage effects in animal models are limited, general observations suggest that higher doses can lead to increased toxicity and adverse effects. For instance, high concentrations of aminotriazinone derivatives have been shown to inhibit lipid synthesis in plant cells, indicating potential toxicity at elevated doses . These findings underscore the importance of careful dosage considerations in experimental settings to avoid adverse effects and ensure accurate results.

Metabolic Pathways

Aminotriazinone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. In plant cells, aminotriazinone derivatives inhibit the photosystem II complex, disrupting the electron transport chain and affecting overall photosynthetic efficiency . Additionally, aminotriazinone’s impact on RNA synthesis suggests its involvement in transcriptional regulation and gene expression pathways

Transport and Distribution

The transport and distribution of aminotriazinone within cells and tissues are influenced by its interactions with specific transporters and binding proteins. In plant cells, aminotriazinone derivatives are transported to the chloroplasts, where they exert their inhibitory effects on the photosystem II complex . This targeted transport is crucial for the compound’s herbicidal activity.

Subcellular Localization

Aminotriazinone’s subcellular localization plays a critical role in its activity and function. In plant cells, aminotriazinone derivatives localize to the chloroplasts, where they inhibit the photosystem II complex and disrupt photosynthesis . This specific localization is facilitated by targeting signals and post-translational modifications that direct the compound to the chloroplasts. Understanding aminotriazinone’s subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Amino-1,2,4-triazin-5(2H)-one can be synthesized through several methods. One common approach involves the reaction of isothiourea with 2,3-diaza-3-pentenedioic anhydride . Another method includes the phosgenation of specific precursor compounds followed by further reactions to yield aminotriazinone derivatives .

Industrial Production Methods

In industrial settings, aminotriazinone is often produced through large-scale chemical processes that ensure high yield and purity. These methods typically involve the use of advanced chemical reactors and stringent reaction conditions to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

Substitution: This compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

Wissenschaftliche Forschungsanwendungen

3-Amino-1,2,4-triazin-5(2H)-one has a broad spectrum of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triazinone: The parent compound of aminotriazinone, known for its diverse biological activities.

Thiadiazolotriazinones: Compounds with similar structures but containing sulfur atoms, exhibiting unique biological properties.

Pymetrazine: A derivative used as an insecticide with a different substitution pattern on the triazinone ring.

Uniqueness

3-Amino-1,2,4-triazin-5(2H)-one stands out due to its specific substitution pattern and the presence of an amino group, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound with a wide range of applications in various fields .

Biologische Aktivität

3-Amino-1,2,4-triazin-5(2H)-one is a significant compound in the realm of pharmaceutical and synthetic chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the triazine family of compounds, characterized by a five-membered ring containing three nitrogen atoms. The presence of an amino group at position 3 enhances its reactivity and biological properties. Various synthetic pathways have been explored to create derivatives of this compound, which can exhibit improved efficacy against different biological targets.

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Recent studies have highlighted its potential as an antitumor agent. For instance, a library of derivatives was developed as PDK1 inhibitors, showing significant activity against pancreatic ductal adenocarcinoma .

- Anticancer Properties : Compounds derived from the 3-amino-1,2,4-triazole scaffold demonstrated notable anticancer effects across various cell lines. The incorporation of specific substituents (e.g., 3-bromophenylamino) has been shown to enhance these effects .

- Antimicrobial Effects : The compound exhibits antibacterial and antifungal properties. It has been evaluated against a range of pathogens and shows promise as an antibiotic candidate .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound has been reported to inhibit important signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

- Nitric Oxide Release : Some derivatives have shown the ability to release nitric oxide (NO), which is crucial for their antibacterial and anticancer activities .

Table 1: Summary of Biological Activities

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is also essential to consider its toxicity. Research indicates that certain derivatives may exhibit low toxicity levels in vitro while maintaining their efficacy against target cells. For example, studies on Daphnia magna and Saccharomyces cerevisiae suggest that some derivatives have a favorable safety profile .

Eigenschaften

IUPAC Name |

3-amino-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c4-3-6-2(8)1-5-7-3/h1H,(H3,4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAYVVLCHUWASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-90-0 | |

| Record name | 1,2,4-Triazin-5(2H)-one, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-1,2,4-TRIAZIN-5(2H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VBT0DS49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of aminotriazinone herbicides like metribuzin?

A1: Aminotriazinone herbicides, particularly metribuzin, primarily act by inhibiting photosynthetic electron transport in chloroplasts. [, , ] They specifically block electron flow between the primary electron acceptor (Q) and the secondary electron acceptor (plastoquinone) in photosystem II. [, ] This disruption ultimately halts the production of ATP and NADPH, essential energy carriers for plant metabolism, leading to plant death.

Q2: How does the chemical structure of aminotriazinones influence their herbicidal activity?

A2: The herbicidal potency of aminotriazinones is strongly influenced by the nature and position of substituents on the triazinone ring. [, ] Research suggests that a positive π-charge at a specific atom in the molecule is crucial for binding to the target site in photosystem II. [] Modifications to the substituents can alter this charge distribution, affecting the binding affinity and thus the herbicidal activity.

Q3: Are there alternative modes of action for aminotriazinones beyond photosynthesis inhibition?

A3: While photosynthesis inhibition is the primary mode of action, research indicates that aminotriazinones like metribuzin and metamitron can also impact other metabolic processes in plants. [] Studies using isolated leaf cells of velvetleaf (Abutilon theophrasti) showed that these herbicides could inhibit ribonucleic acid (RNA) synthesis, suggesting a potential secondary mechanism contributing to their overall herbicidal effect. []

Q4: Can you elaborate on the impact of metribuzin and metamitron on lipid synthesis in plants?

A4: Studies using isolated leaf cells revealed that high concentrations of metribuzin could significantly inhibit lipid synthesis. [] Interestingly, metamitron did not exhibit this effect at any tested concentration. [] This difference highlights the potential for structural variations within the aminotriazinone class to influence their activity and target selectivity.

Q5: What are the implications of the varying effects of metribuzin and metamitron on plant metabolism?

A5: The observed differences in the effects of metribuzin and metamitron on processes like lipid and RNA synthesis suggest that aminotriazinones might possess multiple target sites within plant cells. [] Further research is crucial to fully elucidate these additional targets and understand their contribution to the overall herbicidal action. This knowledge could pave the way for developing more selective and effective herbicides with potentially reduced environmental impact.

Q6: Has computational chemistry been used to study aminotriazinone herbicides?

A6: Yes, molecular orbital calculations have been employed to analyze the charge distribution in various aminotriazinone herbicides. [] These studies provided insights into the essential structural features required for binding to the plastoquinone binding site in photosystem II, further supporting the proposed mechanism of action. []

Q7: Are there any known methods for synthesizing aminotriazinones?

A7: Several synthetic routes for aminotriazinones have been reported. One approach involves reacting acylhydrazones of α-ketocarboxylic acids or their esters with hydrazine, leading to the formation of the desired 3-alkyl-4-amino-1,2,4-triazin-5-ones. [] Alternative methods utilize the reaction of specific hydrazide chlorides with amines or substituted hydrazines to synthesize various triazinone derivatives. []

Q8: What is the significance of the reported clean preparation method for pymetrozine?

A8: The development of a clean preparation method for pymetrozine, a specific aminotriazinone insecticide, represents a significant advancement towards sustainable chemical manufacturing. [] This method minimizes waste generation by recovering and reusing byproducts like pymetrozine and methanol. [, ] By reducing solvent and caustic material usage, this approach minimizes environmental impact while improving production efficiency and cost-effectiveness. []

Q9: What are the environmental implications of aminotriazinone herbicides?

A9: While aminotriazinone herbicides are effective in controlling weeds, understanding their environmental fate and potential impact is crucial. Studies have focused on the photolysis and oxidation of aminotriazinone derivatives to understand their degradation pathways and the potential risks posed by degradation products. [] This information is essential for developing strategies to minimize any negative environmental effects and ensure the responsible use of these herbicides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.